3,4-Dibromopyridin-2-amine
Description
Contextualization within Halogenated Aminopyridine Chemistry
Halogenated aminopyridines are a class of organic compounds that have garnered considerable attention in academic and industrial research. These compounds are characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one amino group. The presence of both electron-withdrawing halogens and an electron-donating amino group on the pyridine ring results in unique electronic properties and reactivity, making them valuable intermediates in organic synthesis.
3,4-Dibromopyridin-2-amine belongs to this important class of molecules. The specific arrangement of the bromine atoms at the 3- and 4-positions and the amino group at the 2-position of the pyridine ring dictates its chemical behavior. This substitution pattern influences the reactivity of the individual functional groups, allowing for selective chemical transformations. The study of such halogenated aminopyridines is crucial for developing new synthetic methodologies and for the discovery of novel bioactive compounds. researchgate.net
Significance as a Research Scaffold in Heterocyclic Chemistry
In heterocyclic chemistry, a research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. This compound serves as an excellent research scaffold due to its multiple reactive sites. cymitquimica.com The two bromine atoms can be selectively replaced or can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce a wide range of substituents. mdpi.com The amino group can also be modified or can direct further reactions on the pyridine ring.
This versatility allows chemists to construct complex heterocyclic systems with precise control over their three-dimensional structure and properties. The ability to generate diverse molecular architectures from a single starting material is highly valuable in the search for new drugs and functional materials.
Overview of Key Academic Research Domains
The unique structural features of this compound have led to its use in several key areas of academic research:
Medicinal Chemistry: The pyridine ring is a common motif in many biologically active compounds. By using this compound as a starting material, researchers can synthesize novel molecules to be tested for various therapeutic activities. The development of new kinase inhibitors and other targeted therapies often relies on the synthesis of complex heterocyclic compounds derived from such scaffolds.
Organic Synthesis and Catalysis: The reactivity of the carbon-bromine bonds in this compound makes it a valuable substrate for developing and optimizing new catalytic reactions. acs.org For instance, it has been utilized in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. organic-chemistry.org
Materials Science: The incorporation of halogenated pyridine units into larger molecular structures can influence their electronic and photophysical properties. Research in this area explores the synthesis of novel organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 127321-90-8 |
| Molecular Formula | C5H4Br2N2 |
| Molecular Weight | 251.91 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Research Findings: Synthetic Applications
One notable application of this compound is in the site-selective synthesis of azaindoles. A study demonstrated that through a sequence of palladium-catalyzed reactions, it is possible to selectively functionalize the bromine positions. For example, a Sonogashira coupling at one bromine position followed by a C-N coupling and cyclization at the other allows for the construction of 6-azaindole (B1212597) derivatives. Conversely, a different reaction sequence can lead to the formation of 5-azaindoles. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product |
| Sonogashira Coupling | Alkyne, Pd catalyst, CuI, base | Alkynylated pyridine derivative |
| C-N Coupling | Amine, Pd catalyst, ligand, base | Aminated pyridine derivative |
| Intramolecular Cyclization | Base or catalyst | Azaindole |
The ability to control the regioselectivity of these reactions is a testament to the nuanced reactivity of the 3,4-dibrominated pyridine core.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLDPKNBHRCYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615602 | |
| Record name | 3,4-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127321-90-8 | |
| Record name | 3,4-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dibromopyridin 2 Amine
Direct Amination Approaches
Direct amination involves the introduction of an amino group onto the pyridine (B92270) ring in a single conceptual step, often from a polyhalogenated precursor. These methods are advantageous for their straightforwardness but require careful management of regioselectivity.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic rings like pyridine. wikipedia.org In this pathway, a nucleophile replaces a leaving group on the aromatic ring. The pyridine ring's nitrogen atom withdraws electron density, making the carbon atoms at the ortho (C2, C6) and para (C4) positions electrophilic and thus susceptible to nucleophilic attack. wikipedia.orgyoutube.com
The direct synthesis of 3,4-Dibromopyridin-2-amine via SNAr would typically involve the reaction of a suitable polybrominated pyridine precursor with ammonia (B1221849) or an ammonia equivalent. A plausible starting material for this transformation is 2,3,4-tribromopyridine. In this scenario, the nucleophilic ammonia attacks the electron-deficient pyridine ring, leading to the displacement of a bromide ion.
The reaction is generally carried out in a solvent and may be facilitated by a catalyst. While direct ammonolysis can occur at high temperatures and pressures, transition metal catalysis, particularly with palladium complexes, has emerged as a more efficient and selective method. e-bookshelf.deresearchgate.net For instance, palladium-catalyzed amination has been shown to be highly regioselective in related systems, such as the exclusive formation of 2-amino-5-bromopyridine (B118841) from 2,5-dibromopyridine. researchgate.net This selectivity is often attributed to the catalyst's ability to preferentially activate the C-2 position.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Selectivity | Reference |
| 2,5-Dibromopyridine | Amine | Pd-Xantphos complex | 2-Amino-5-bromopyridine | - | Exclusive | researchgate.net |
| 5-Bromo-2-chloropyridine | Amine | Pd-Xantphos complex | 5-Amino-2-chloropyridine | 96% | 97:3 | researchgate.net |
| 2,5-Dibromopyridine | DMF | NaOtBu, 140 °C | 5-Bromo-N,N-dimethylpyridin-2-amine | 77% | High | acs.org |
| 3,4-Dibromopyridine (B81906) | Piperidine (B6355638) | Lithium piperidide | Mixture of 2,4- and 3,5-dipiperidinopyridine | - | Mixture | researchgate.net |
The SNAr mechanism proceeds through a distinct two-step addition-elimination pathway. pearson.comlibretexts.org This process is fundamentally different from SN1 or SN2 reactions observed in aliphatic chemistry. wikipedia.org
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions
Mechanistic Pathways of Nucleophilic Attack
Formation and Role of Meisenheimer Complexes
The initial step of the SNAr mechanism involves the attack of the nucleophile (e.g., ammonia) on an electron-deficient carbon atom of the pyridine ring. acsgcipr.org This attack, at the carbon bearing a leaving group (bromide), disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of pyridine derivatives, the negative charge can be delocalized over the ring and, most importantly, onto the electronegative ring nitrogen atom. youtube.com This delocalization provides significant stabilization, particularly when the nucleophilic attack occurs at the ortho (C-2) or para (C-4) positions relative to the nitrogen. youtube.commasterorganicchemistry.com The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com
Bromine Displacement Mechanisms
The outcome of the amination of polybrominated pyridines is highly dependent on the reaction conditions, which influence both the yield and the regioselectivity of the product.
Electronic and Steric Effects: The inherent electronic properties of the pyridine ring direct incoming nucleophiles to the C-2, C-4, and C-6 positions. In a starting material like 3,4-dibromopyridine, both the C-2 (ortho) and C-4 (para) positions are electronically activated for nucleophilic attack. Without specific directing factors, a mixture of products can be expected. For example, amination of 3,4-dibromopyridine with potassium amide in liquid ammonia has been shown to produce a mixture of diaminopyridines. researchgate.net In some cases, substitution at the 4-position is favored. e-bookshelf.de
Catalysis: Transition metal catalysts, especially those based on palladium, can exert profound control over regioselectivity. researchgate.net Ligands coordinated to the metal center can direct the catalyst to a specific position on the pyridine ring, often overcoming the inherent electronic preferences. For the synthesis of 2-amino products from polyhalopyridines, catalysts containing ligands like Xantphos have proven effective, favoring substitution at the less sterically hindered and electronically favorable C-2 position. researchgate.net
Solvent, Temperature, and Base: The choice of solvent can impact the solubility of reagents and the stability of intermediates. acsgcipr.org Temperature is a critical parameter; higher temperatures can increase reaction rates but may also lead to a decrease in selectivity and the formation of byproducts. The nature of the base is also crucial. Very strong bases, such as potassium amide or sodium hydride, can promote alternative reaction mechanisms, such as elimination-addition reactions that proceed through a highly reactive "pyridyne" intermediate. researchgate.netrsc.org This pathway can lead to complex product mixtures and a loss of regiochemical control. rsc.orgrsc.org
| Factor | Influence on Synthesis | Example | Reference |
| Electronic Effects | Pyridine N activates C2 and C4 positions for SNAr. | Amination of 3,4-dibromopyridine can yield mixtures. | researchgate.net |
| Catalysis | Pd-complexes can direct amination to a specific position (e.g., C2). | Pd-Xantphos gives exclusive 2-amination of 2,5-dibromopyridine. | researchgate.net |
| Base Strength | Strong bases (e.g., KNH2) can induce pyridyne mechanisms, altering regioselectivity. | Amination of 3-bromopyridines can isomerize via a 3,4-pyridyne intermediate. | rsc.org |
| Temperature | Higher temperatures increase rate but can reduce selectivity. | Ammonolysis of 3,4-dibromopyridine salt at 200°C yields 4-amino-3-bromopyridine. | e-bookshelf.de |
Catalyzed Amination Reactions
Indirect Synthesis Pathways and Precursor Transformations
Indirect routes involve the synthesis of a pre-functionalized pyridine ring followed by chemical modification to install the final functional groups.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.edu In the context of this compound synthesis, a plausible FGI approach is the Hofmann rearrangement of a corresponding pyridine-2-carboxamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom.
This pathway would begin with 3,4-dibromopyridine-2-carboxamide. Treatment of the amide with sodium hypobromite (B1234621) or a similar reagent (generated in situ from bromine and a base like sodium hydroxide) would induce the rearrangement to yield this compound. A similar Hofmann degradation has been successfully employed for the synthesis of other aminobromopyridines, such as 2-amino-5-bromopyridine from 5-bromo-2-pyridinecarboxamide, achieving good yields. google.com
A powerful indirect method for the 2-amination of pyridines involves the use of pyridine N-oxide intermediates. researchgate.net The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. This strategy circumvents the inherent electron-deficient nature of the pyridine ring, which makes it resistant to direct nucleophilic amination.
The synthesis would proceed in two main steps:
N-Oxidation: A 3,4-dibromopyridine precursor is oxidized to 3,4-dibromopyridine-N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Amination: The resulting N-oxide is then activated and aminated. A one-pot procedure involves an activating agent such as tosyl anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl), which reacts with the N-oxide oxygen to form a highly reactive intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack at the C2 position by an amine, such as tert-butylamine. Subsequent deprotection of the amine (if necessary) yields the final 2-aminopyridine (B139424) product. researchgate.net This methodology has been shown to be general, efficient, and highly selective for the 2-position. researchgate.net
This N-oxide route is particularly valuable as it provides a reliable way to introduce an amino group specifically at the C2 position of a substituted pyridine ring. researchgate.net
Synthesis from Dibromopyridine Precursors
Ring Transformations Leading to Dibrominated Pyridines
The construction of the pyridine ring from non-pyridine precursors, known as ring transformation, offers a powerful alternative to the functionalization of a pre-existing pyridine core. These methods can provide access to substitution patterns that are difficult to achieve through conventional methods. While specific examples detailing the synthesis of this compound via ring transformations are not extensively documented, established transformations of other heterocyclic systems provide a conceptual framework for its potential synthesis.
Transformation of Pyrimidines:
A notable ring transformation is the conversion of pyrimidines into pyridines. This "skeletal editing" can be achieved through a two-atom swap, for instance, a C–N to C–C replacement. chinesechemsoc.orgchinesechemsoc.org This process typically involves the activation of the pyrimidine (B1678525) ring, followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org In a general approach, the pyrimidine is activated with trifluoromethanesulfonic anhydride (Tf₂O), which facilitates a nucleophilic attack, leading to a ring-opening and subsequent recyclization to form the pyridine ring. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions and has been shown to tolerate a range of substituents, including halogens. chinesechemsoc.org
A hypothetical route to this compound could involve a suitably substituted pyrimidine precursor. The challenge lies in designing a pyrimidine that, upon rearrangement, would yield the desired 2-amino-3,4-dibromo substitution pattern.
Table 1: General Conditions for Pyrimidine to Pyridine Transformation
| Step | Reagents & Conditions | Outcome | Citations |
|---|---|---|---|
| Activation | Pyrimidine, Tf₂O, base (e.g., collidine, Na₂CO₃) | Activated N-triflyl-pyrimidinium salt | chinesechemsoc.orgresearchgate.net |
| Rearrangement | Nucleophile (e.g., silyl (B83357) enol ether, hydrazone), solvent (e.g., EtOAc) | Pyridine derivative via Dimroth rearrangement | chinesechemsoc.orgchinesechemsoc.orgresearchgate.net |
Transformation of Furans:
Furans are another class of heterocycles that can be converted into pyridines. These transformations often involve the oxidative opening of the furan (B31954) ring to a 1,4-dicarbonyl intermediate, which can then be condensed with an ammonia source to form the pyridine ring. scispace.comnih.gov For example, 2-substituted furans can be transformed into 3-pyridinols and 2,3-pyridinediols. scispace.com A process starting from furfural, a bio-based platform chemical, has been developed to produce piperidine and subsequently pyridine. nih.gov The reaction cascade involves amination, hydrogenation, and ring rearrangement. nih.gov
To synthesize this compound, one would need to start with a highly functionalized furan precursor containing the necessary bromine atoms or precursors to them, which would add considerable complexity to the initial steps.
Sustainable and Scalable Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For a molecule like this compound, developing sustainable and scalable routes is crucial for its potential applications.
Multicomponent Reactions (MCRs):
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.com One-pot synthesis of polysubstituted pyridines can be achieved through the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source. core.ac.ukmdpi.com These reactions often benefit from the use of green catalysts and solvents. bohrium.comnih.gov
Green Catalysts: The use of nanocatalysts, organocatalysts like L-proline, and reusable catalysts such as nanostructured Na₂CaP₂O₇ has been shown to promote pyridine synthesis efficiently. mdpi.comnih.govrsc.org These catalysts often lead to high yields, shorter reaction times, and easier work-up procedures. mdpi.comnih.gov
Alternative Energy Sources: Microwave irradiation and ultrasonication are recognized green chemistry tools that can significantly accelerate reaction rates and improve yields in pyridine synthesis compared to conventional heating. core.ac.uknih.govnih.gov
Table 2: Examples of Sustainable Conditions for Pyridine Synthesis
| Method | Catalyst/Conditions | Advantages | Citations |
|---|---|---|---|
| Microwave-assisted MCR | Ethanol, ammonium (B1175870) acetate | Excellent yields, short reaction times (2-7 min) | nih.gov |
| Ultrasound-assisted MCR | L-proline (organocatalyst) | High yields, eco-friendly catalyst, easy work-up | nih.gov |
| Solvent-free MCR | Nanostructured Na₂CaP₂O₇ | Reusable catalyst, high yields, environmentally benign | mdpi.com |
Scalability:
For a synthetic route to be industrially viable, it must be scalable. Key features of scalable processes include one-pot procedures, which minimize intermediate isolation steps, and the use of readily available, inexpensive starting materials. nih.gov Chemoselective, stepwise functionalization, such as sequential Suzuki cross-coupling reactions on a dihalopyridine core, allows for controlled, modular synthesis that can be performed on a gram scale without compromising yield. nih.gov Cobalt-catalyzed tandem one-pot methods have also been developed for the synthesis of polysubstituted nitrogen-containing heteroaromatics, which are amenable to gram-scale synthesis. rsc.org While not directly applied to this compound, these scalable strategies for constructing polysubstituted pyridines offer valuable templates for developing an efficient large-scale synthesis of the target compound.
Reaction Chemistry and Derivatization of 3,4 Dibromopyridin 2 Amine
Reactivity of the Amino Group
The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents through acylation, sulfonylation, alkylation, arylation, and cyclocondensation reactions.
The amino group of 3,4-Dibromopyridin-2-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for modifying the electronic and steric properties of the molecule and for building more complex structures. For instance, the reaction of the closely related 3,5-dibromopyridin-2-amine with an isothiocyanate derived from 2-((4-methoxyphenoxy)methyl)benzoyl chloride proceeds to form an N-acyl thiourea (B124793) derivative, demonstrating the nucleophilic character of the 2-amino group. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Ref |
| 3,5-Dibromopyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Not specified | 63% | nih.gov |
This table showcases an acylation reaction on a structural isomer to illustrate the reactivity of the 2-amino group.
Sulfonylation of the amino group to form sulfonamides is another important transformation. This reaction typically employs sulfonyl chlorides in the presence of a base. rsc.org For sterically hindered or less nucleophilic amines, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve reaction efficiency. beilstein-journals.orgnih.gov While specific examples for this compound are not prevalent, this transformation is a standard method for derivatizing aminopyridines. beilstein-journals.orgorganic-chemistry.org The reaction proceeds via the formation of a highly reactive sulfonyl-DMAP intermediate. beilstein-journals.org
Direct N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. For example, the N-alkylation of 5-bromopyridin-2-amine with allyl bromide proceeds efficiently in DMF. However, N-alkylation of heteroaromatic amines can sometimes be challenging and may require specific conditions to achieve good yields under mild conditions. nih.gov
N-arylation, typically accomplished via Buchwald-Hartwig or Ullmann-type coupling reactions, attaches aryl groups to the nitrogen atom. nih.govorganic-chemistry.org These reactions are crucial for synthesizing diarylamine structures. Copper-catalyzed N-arylation offers a common method, often proceeding under mild conditions. rsc.orgorganic-chemistry.orgbeilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general approach for the N-arylation of aminopyrimidines and related heterocycles using various aryl bromides. nih.gov The reaction of 3,4-dibromopyridine (B81906) with amines can also be viewed as an N-arylation of the amine, where the dibromopyridine acts as the arylating agent, typically proceeding via palladium catalysis to form a C-N bond. organic-chemistry.org
The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This is achieved through a cyclocondensation reaction with α-haloketones or related bifunctional electrophiles. The reaction sequence involves an initial N-alkylation of the 2-amino group, followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazopyridine core. While specific examples starting from this compound are not extensively documented, its structure makes it an ideal candidate for such transformations, which would yield 7,8-dibromoimidazo[1,2-a]pyridine derivatives. This strategy is a cornerstone in medicinal chemistry for accessing biologically active scaffolds. ljmu.ac.uknih.gov
Reactivity of the Bromine Substituents
The two bromine atoms on the pyridine ring are key handles for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Their differing electronic environments—with the C4-Br bond being vinylogous to the ring nitrogen and the C3-Br bond being less activated—can lead to site-selective reactions.
The bromine atoms at the C3 and C4 positions serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govuni-rostock.de This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of substituted pyridine derivatives.
A critical aspect of the chemistry of dihalogenated pyridines is the potential for site-selectivity. For substrates like 2,4-dibromopyridine, cross-coupling typically occurs preferentially at the more electrophilic C2 position when using standard mononuclear palladium catalysts. whiterose.ac.ukacs.org However, this innate selectivity can be overturned by carefully choosing the catalyst system. nih.govnsf.govnih.gov
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the halo-pyridine with an organoboron reagent, such as a boronic acid or ester. libretexts.orgresearchgate.net Research on 2,4-dibromopyridine, a close structural analog of this compound, has revealed fascinating trends in site-selectivity. It has been demonstrated that the choice of the palladium catalyst species can dictate the position of arylation. whiterose.ac.ukacs.orgrsc.org
Specifically, mononuclear palladium species, often generated from precursors like Pd(OAc)₂ with phosphine (B1218219) ligands, tend to favor coupling at the C2 position. whiterose.ac.ukrsc.org In contrast, multinuclear palladium species, such as well-defined Pd₃ clusters or palladium nanoparticles, can switch the site-selectivity to favor the C4 position. whiterose.ac.ukacs.orgrsc.org This provides a powerful synthetic tool, allowing chemists to program the reaction outcome by selecting the appropriate catalyst. For instance, a study showed that while typical Pd catalysts with phosphine ligands give C2-arylation of 2,4-dibromopyridine, a [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]X cluster directs the arylation to the C4 position. rsc.org This suggests that for this compound, selective coupling at either the C3 or C4 position could be achievable through careful catalyst control.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product(s) | Selectivity (C4:C2) | Ref |
| 2,4-Dibromopyridine | p-Fluorophenylboronic acid | Pd(OAc)₂ / 2.5 PPh₃ | n-Bu₄NOH | Toluene | C4-aryl and C2-aryl products | Switched to C4 preference | whiterose.ac.uk |
| 2,4-Dibromopyridine | Arylboronic acid | Mononuclear Pd species | Various | Various | C2-arylated product | Typical C2 selectivity | rsc.org |
| 2,4-Dibromopyridine | Arylboronic acid | Pd₃ cluster species | Various | Various | C4-arylated product | Atypical C4 selectivity | rsc.org |
| 3,4-Dibromopyridine | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | 3-Bromo-4-(2-bromophenyl)pyridine | C4 selective | thieme-connect.com |
This table summarizes key findings on the site-selective Suzuki-Miyaura cross-coupling of dibromopyridines, highlighting the influence of the catalyst on the reaction outcome.
Transition Metal-Catalyzed Cross-Coupling Reactions
Heck Cross-Coupling
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a valuable tool for the derivatization of this compound. organic-chemistry.orgwikipedia.org While specific studies focusing exclusively on the Heck coupling of this compound are not extensively detailed in the provided results, the general principles of Heck reactions on dihalogenated pyridines can be applied. Generally, the reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination to afford the substituted alkene product. wikipedia.org The regioselectivity of the Heck reaction on dihalopyridines is often influenced by the electronic and steric environment of the carbon-halogen bonds.
Recent research has highlighted the use of highly efficient phosphine-free palladium complexes as catalysts for Heck reactions, which can proceed under aerobic conditions. organic-chemistry.orgrsc.org For instance, certain N-heterocyclic carbene-palladium(II) complexes have demonstrated high catalytic activity for the Heck reaction of aryl bromides with various olefins, achieving excellent yields with low catalyst loading. rsc.org Such advancements in catalyst design could be instrumental in achieving efficient and selective Heck couplings with this compound.
Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the alkynylation of this compound, introducing C(sp)-hybridized carbon substituents onto the pyridine core. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira coupling protocols. libretexts.orgnih.gov These methods are advantageous as they avoid the use of copper, which can sometimes lead to side reactions. For instance, a catalytic system of Pd(CH₃CN)₂Cl₂ and cataCXium A in the presence of Cs₂CO₃ has been shown to effectively catalyze the Sonogashira coupling of various substrates in the green solvent 2-MeTHF at room temperature. nih.gov Furthermore, some N-heterocyclic carbene-Pd(II) complexes have been found to efficiently catalyze Sonogashira reactions under aerobic and CuI-free conditions with low catalyst loading. rsc.org
In the context of dihalogenated pyridines, C3-symmetric tripalladium clusters have been shown to catalyze C2-regioselective Sonogashira coupling reactions of 2,4-dibromopyridine. researcher.life This suggests that similar regiochemical control could be achievable for this compound, favoring reaction at the C4 position due to the directing effect of the amino group at C2.
Kumada, Negishi, and Stille Cross-Couplings
Kumada Cross-Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to form a C-C bond with an organic halide. organic-chemistry.orgambeed.com This reaction is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org For dihalogenated pyridines like 2,4-dibromopyridine, the regioselectivity of the Kumada coupling can be influenced by the catalyst system. acs.orgnih.gov Specifically, the ratio of the phosphine ligand to the palladium precursor can switch the selectivity between the C2 and C4 positions. acs.orgnih.gov This principle of ligand-controlled regioselectivity could be applied to this compound to selectively functionalize either the C3 or C4 position.
Negishi Cross-Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a highly versatile reaction compatible with a wide array of functional groups. nih.gov The development of palladacycle precatalysts has enabled mild and general conditions for Negishi couplings. nih.gov For dihaloheteroarenes, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.govnih.gov This suggests that similar ligand-controlled C4-selectivity could be achieved in the Negishi coupling of this compound. C3-symmetric tripalladium clusters have also demonstrated C2-regioselectivity in Negishi couplings of 2,4-dibromopyridine. researcher.life
Stille Cross-Coupling: The Stille coupling reaction forms a C-C bond between an organotin compound and an organic halide, catalyzed by palladium. organic-chemistry.org It is a versatile reaction with few limitations on the coupling partners. organic-chemistry.org In the case of 3-substituted 2,4-dichloropyridines, the Stille coupling has been shown to favor reaction at the C2 position. nih.gov However, the regioselectivity can be influenced by substituents on the pyridine ring. An electron-donating group at the C3 position, such as the amino group in this compound, could potentially direct the coupling towards the C4 position by deactivating the C2 position. nih.gov
Table 1: Overview of Selected Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |
|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Pd or Ni with phosphine ligands | Cost-effective, ligand-controlled regioselectivity. organic-chemistry.orgacs.orgnih.gov |
| Negishi | Organozinc | Pd or Ni with phosphine or NHC ligands | High functional group tolerance, mild conditions. wikipedia.orgnih.gov |
| Stille | Organotin | Pd with phosphine ligands | Versatile, but toxicity of tin reagents is a drawback. organic-chemistry.org |
Regioselectivity and Site-Selectivity Control in Cross-Coupling Reactions
The control of regioselectivity in the cross-coupling reactions of dihalogenated pyridines is a critical aspect of their synthetic utility. For a molecule like this compound, the two bromine atoms at the C3 and C4 positions present a challenge in selective functionalization.
The choice of the catalytic system, particularly the ligand coordinated to the palladium center, plays a pivotal role in determining the site of reaction. For 2,4-dihalopyridines, the conventional site for cross-coupling is at the C2 position, which is adjacent to the nitrogen atom. nsf.govnih.gov This preference is attributed to the weaker C-X bond at the C2 position. nsf.gov
However, recent studies have demonstrated that this innate selectivity can be overturned. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.govnih.gov Similarly, in the Suzuki and Kumada couplings of 2,4-dibromopyridine, the ratio of the PPh₃ ligand to the Pd(OAc)₂ precursor can be tuned to favor either C2 or C4 arylation. acs.orgnih.gov A lower PPh₃:Pd ratio tends to favor the atypical C4-selectivity. acs.orgnih.gov The formation of multinuclear palladium species, such as Pd₃-type clusters, has been implicated in this switch to C4 selectivity. acs.org
The inherent electronic properties of the substrate also direct the regioselectivity of cross-coupling reactions. In polyhalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at the more electrophilic positions, which are typically C2 and C4. nih.gov The presence of an amino group at the C2 position in this compound is expected to have a significant directing effect. Electron-donating groups can deactivate adjacent positions towards oxidative addition. Therefore, the amino group at C2 would likely deactivate the C3-Br bond, making the C4-Br bond the more favorable site for cross-coupling reactions. This is supported by studies on 3-substituted 2,4-dichloropyridines where an electron-donating group at C3 favored coupling at the C2 position, suggesting a deactivation of the C4 position. nih.gov
Nucleophilic Substitutions at Brominated Positions
The bromine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, facilitates this type of reaction. stackexchange.com The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com
In the case of 3,4-dibromopyridine, nucleophilic attack by ammonia (B1221849) preferentially occurs at the C4 position. stackexchange.com This is because the C4 position is more deactivated (i.e., more electrophilic) than the C3 position due to the resonance effects of the pyridine nitrogen, which places a partial positive charge on the C4 carbon. stackexchange.com The reaction proceeds through a Meisenheimer intermediate, with subsequent loss of the bromide ion to restore aromaticity. stackexchange.com
For this compound, the amino group at the C2 position will influence the reactivity of the two bromine atoms. The electron-donating nature of the amino group will further activate the C4 position towards nucleophilic attack by pushing electron density into the ring, while potentially deactivating the C3 position. Therefore, it is expected that nucleophilic substitution reactions on this compound will predominantly occur at the C4 position. This allows for the selective introduction of various nucleophiles, such as amines, thiols, and alkoxides, at this position. libretexts.org
Amination Reactions for Polyamines
The synthesis of polyamines often involves the strategic introduction of multiple amino functionalities onto a core structure. mdpi.comnih.gov this compound can serve as a precursor for such molecules through amination reactions, where one or both bromine atoms are displaced by an amine nucleophile. These reactions are typically catalyzed by transition metals like palladium. cas.cz
The synthesis of polyamine derivatives can be achieved through various methods, including N-alkylation of amines with haloalkanes, which can result in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov Another common approach is the acylation of regioselectively protected polyamines. mdpi.com The Michael reaction, involving the addition of amines to an acceptor like acrylonitrile, is also a frequently employed method for synthesizing polyamines. nih.gov This can lead to mono- or bis-cyanoethylated amines, which can then be reduced to form linear or branched polyamines. nih.gov
Palladium-catalyzed amination of dihalopyridines with linear polyamines is a powerful method for the synthesis of polyazamacrocycles. cas.czresearchgate.net For instance, the reaction of 2,6-dibromopyridine (B144722) with various linear polyamines and oxapolyamines has been studied for the synthesis of macrocycles containing one pyridine and one polyamine moiety. cas.cz Similarly, the amination of 2-(1,3-dibromopropan-2-ylidene)-7H-furo[3,2-g]chromene-3,7(2H)-dione with linear di- and polyamines in the presence of palladium complexes yields di- and polyazamacrocyclic furocoumarin derivatives. researchgate.net
The reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the outcome of these amination reactions. For example, in the Pd-catalyzed amination of 2,6-dihalopyridines, the use of different phosphine ligands and bases was explored to optimize the yield of the desired macrocyclic products. cas.cz
Table 1: Examples of Amination Reactions for Polyamine Synthesis
| Starting Material | Reagent(s) | Product Type | Reference |
| 2,6-Dibromopyridine | Linear Polyamines, Pd Catalyst | Polyazamacrocycles | cas.cz |
| 2-(1,3-Dibromopropan-2-ylidene)-7H-furo[3,2-g]chromene-3,7(2H)-dione | Linear Di- and Polyamines, Pd Catalyst | Di- and polyazamacrocyclic furocoumarin derivatives | researchgate.net |
| Primary amine | Acrylonitrile | Mono- and bis-cyanoethylated amines | nih.gov |
| Amines | Haloalkanes | Secondary amines, tertiary amines, quaternary ammonium salts | nih.gov |
| Regioselectively protected PAs | - | Acylated PAs | mdpi.com |
Hydroxylation and Alkoxylation
Hydroxylation and alkoxylation reactions introduce hydroxyl (-OH) or alkoxy (-OR) groups onto the pyridine ring, typically by substituting the bromine atoms. These reactions can be achieved through nucleophilic aromatic substitution (SNAr) pathways.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct ortho-hydroxylation and alkoxylation of various aromatic compounds. researchgate.net For instance, an efficient protocol for the direct ortho-hydroxylation of 2-arylbenzothiazole has been developed using Pd(OAc)2 as the catalyst. researchgate.net Similarly, a palladium(II)-catalyzed alkoxylation of azobenzene (B91143) derivatives has been reported. researchgate.net
Photoredox catalysis in combination with pyridine N-oxide has been utilized for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govacs.org This method allows for the direct conversion of unactivated alkenes into primary alcohols. nih.govacs.org An isotopic labeling experiment using H₂¹⁸O confirmed that the hydroxyl group in the product originates from the water used as a nucleophile. nih.govacs.org
Cyanation Reactions
Cyanation involves the introduction of a cyano (-CN) group, a versatile functional group in organic synthesis. ganeshremedies.com This is typically achieved by substituting a halogen atom with a cyanide salt, often in the presence of a transition metal catalyst. ganeshremedies.com
Several methods for cyanation are available, including substitution reactions, addition reactions, and elimination reactions. Substitution cyanation involves replacing a group, such as a halogen, with a cyano group. This can be performed using cyanide sources like sodium cyanide (NaCN), potassium cyanide (KCN), or copper cyanide (CuCN). ganeshremedies.com
Recent advancements in cyanation reactions include the use of visible-light photoredox catalysis. sioc-journal.cnorganic-chemistry.org For example, a photoredox catalytic α-cyanation of tertiary amines has been reported using cyanobenziodoxol as a stable and safe cyanide source. sioc-journal.cn Another method involves a photochemically enabled, nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org
For this compound, a palladium- or nickel-catalyzed cyanation reaction could potentially replace one or both bromine atoms with a cyano group. The choice of catalyst, ligand, and reaction conditions would be crucial to control the selectivity of the reaction.
Simultaneous Transformations Involving Multiple Functional Groups
The presence of an amino group and two bromine atoms on the pyridine ring of this compound allows for simultaneous or sequential transformations involving these different functional groups. For instance, a one-pot sequential functionalization approach has been demonstrated for the cross-coupling of different nucleophiles onto di-substituted pyridines. acs.org This allows for the introduction of various groups onto the pyridine ring in a controlled manner.
An example of such a transformation is the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can lead to a mixture of products, including an unexpected nitro-group migration product alongside the expected nucleophilic substitution products. clockss.org This highlights the complex reactivity that can arise from the interplay of different functional groups on the pyridine ring.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two bromine atoms. However, the amino group is an activating group and directs electrophiles to the ortho and para positions. In this case, the 5-position is the most likely site for electrophilic attack.
While specific examples of electrophilic aromatic substitution on this compound are not detailed in the provided search results, analogous reactions on substituted pyridines provide insights. For instance, the nitration of 3,5-dibromopyridine-N-oxide exclusively targets the 4-position, demonstrating the strong directing effect of the substituents. Further bromination of 3,5-dibromo-2,4-dinitropyridine-N-oxide can occur at the 2-position under excess Br₂ in acetic acid.
Reduction and Radical Reactions
The functional groups of this compound can undergo reduction reactions. For example, the nitro group of a related compound, 3,5-Dibromo-4-nitropyridine-N-oxide, can be selectively reduced to an amino group using catalytic hydrogenation with H₂ gas and palladium on carbon (Pd/C).
Radical reactions involving pyridine derivatives have also been reported. For instance, photoredox catalysis can generate radical species from pyridine N-oxides, which can then participate in reactions like the regioselective difunctionalization of α-olefins. nih.govacs.org Mechanistic studies suggest that a Ni(II) complex can undergo homolytic cleavage upon light irradiation to generate an aryl radical and a Ni(I)-CN species, which then facilitates cyanation reactions through a Ni(I)/Ni(III) catalytic cycle. organic-chemistry.org
Spectroscopic and Structural Elucidation of 3,4 Dibromopyridin 2 Amine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules. Through the analysis of various NMR experiments, it is possible to piece together the complete chemical structure of a compound, including the connectivity of atoms and their spatial relationships. For a molecule such as 3,4-Dibromopyridin-2-amine, with its distinct electronic environment shaped by two bromine atoms and an amine group on a pyridine (B92270) ring, NMR provides critical data for unambiguous characterization. nih.govbohrium.com
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the first-line technique for structural probing, providing information about the number, environment, and connectivity of hydrogen atoms (protons). In the 1H NMR spectrum of this compound, three distinct signals are expected: two in the aromatic region corresponding to the pyridine ring protons and one for the amine (NH₂) protons. pressbooks.pub
The pyridine ring features two protons at positions 5 and 6. These protons are adjacent and will therefore magnetically interact, leading to signal splitting, a phenomenon known as spin-spin coupling. The proton at position 6 (H-6) is expected to appear as a doublet, split by the neighboring proton at position 5 (H-5). Similarly, the H-5 proton will appear as a doublet, split by H-6. The electronic effects of the substituents heavily influence the chemical shifts (δ). tandfonline.comtandfonline.com The electron-withdrawing bromine atoms and the electron-donating amine group create a unique electronic distribution across the ring. The signal for the amine protons typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. sigmaaldrich.com
Table 1: Predicted 1H NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | 5.0 - 6.5 | broad singlet |
| H-5 | 7.8 - 8.1 | doublet |
| H-6 | 8.0 - 8.3 | doublet |
Carbon-13 (13C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. socratic.org For this compound, five distinct signals are expected in the 13C NMR spectrum, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached substituents.
C-2, C-3, and C-4: These carbons are directly bonded to the amine and bromine substituents. The C-2 carbon, attached to the electron-donating amino group, will be shielded relative to a standard pyridine ring. Conversely, the C-3 and C-4 carbons, bonded to the electronegative bromine atoms, will be significantly deshielded and their signals shifted downfield.
C-5 and C-6: These carbons are not directly attached to a substituent but are influenced by their electronic effects. Their chemical shifts provide further confirmation of the substitution pattern.
The analysis of δ(13C) values is a powerful tool for evaluating the electronic effects of different groups on an aromatic ring. mdpi.com
Table 2: Predicted 13C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 105 - 110 |
| C-4 | 138 - 143 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
While 1D NMR provides fundamental data, 2D NMR techniques are often necessary for the definitive assignment of signals and complete structural confirmation. These experiments display correlations between nuclei, revealing through-bond or through-space connectivities. rsc.org
The Homonuclear Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgmagritek.com In a COSY spectrum, the 1D 1H NMR spectrum is plotted on both axes. The diagonal contains the standard proton peaks, while off-diagonal "cross-peaks" indicate coupling between protons. magritek.com For this compound, a single cross-peak would be expected, connecting the signal of H-5 with the signal of H-6. This observation provides conclusive evidence that these two protons are adjacent in the molecular structure, confirming the C-5 to C-6 bond.
The Heteronuclear Single Quantum Coherence (HSQC) experiment maps out direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edurhizoclip.be The spectrum shows the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. For this compound, the HSQC spectrum is crucial for unambiguously assigning the protonated carbons. researchgate.netresearchgate.net It would display two cross-peaks:
A correlation between the H-5 signal and the C-5 signal.
A correlation between the H-6 signal and the C-6 signal.
This allows for the confident assignment of both the 1H and 13C signals for positions 5 and 6. Carbons without attached protons (C-2, C-3, and C-4) will not show any signals in an HSQC spectrum.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for elucidating the complete carbon framework by revealing long-range (typically 2 to 3 bond) correlations between protons and carbons. columbia.edublogspot.com This is particularly useful for identifying connections to and between non-protonated (quaternary) carbons. For this compound, the HMBC spectrum would provide the final pieces of the structural puzzle.
Table 3: Key Predicted HMBC Correlations for this compound
| Proton | Correlating Carbon (nJCH) | Implication |
| H-6 | C-5 (²J), C-4 (³J), C-2 (³J) | Confirms the position of H-6 relative to C-4 and the C-2 amino-substituted carbon. |
| H-5 | C-6 (²J), C-4 (²J), C-3 (³J) | Confirms the position of H-5 relative to the two bromine-substituted carbons, C-4 and C-3. |
| NH₂ | C-2 (²J), C-3 (³J) | Confirms the placement of the amino group at C-2, adjacent to the C-3 bromo-substituted carbon. |
By systematically analyzing the correlations from 1D and 2D NMR spectra, the precise structure of this compound can be unequivocally determined, providing a clear and detailed picture of its atomic arrangement.
Two-Dimensional (2D) NMR Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. wikipedia.org The effect arises from the cross-relaxation between nuclear spins that are close in space, typically within 5 Å. libretexts.org This technique is instrumental in determining the stereochemistry and conformation of molecules. wikipedia.orglibretexts.org
For this compound, a NOESY experiment would be crucial for unambiguously confirming the substitution pattern. Specifically, NOE correlations would be expected between the amine protons (-NH₂) and the proton at the C5 position of the pyridine ring. Additionally, a correlation should be observed between the proton at C5 and the proton at C6. The presence of these cross-peaks in the NOESY spectrum confirms the through-space proximity of these protons, which is consistent with the proposed structure. The absence of an NOE between the amine protons and the C6 proton would further solidify the assignment, indicating a larger spatial separation.
In studies of substituted pyridine derivatives, NOESY is frequently employed to determine the orientation of substituents and the conformation of the molecule in solution. spbu.runih.govnih.gov For instance, in complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, NOESY has been used to determine the precise distances between protons on different parts of the molecular scaffold, including those on mobile methyl groups. spbu.ru Similarly, for substituted 2-aminopyridines formed via cycloaddition reactions, 2D NOESY experiments are used to confirm the regioselectivity of the reaction by observing correlations between specific protons. nih.gov
The interpretation of a NOESY spectrum for a molecule like this compound involves analyzing the cross-peaks that connect resonances of spatially close nuclei. nanalysis.com For small molecules, these cross-peaks typically have an opposite phase relative to the diagonal peaks. nanalysis.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by vibrations of the amino group (-NH₂) and the substituted pyridine ring.
N-H Vibrations: The primary amine group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected in the region of 3500–3300 cm⁻¹. core.ac.uktsijournals.com For example, in 2-aminopyridine (B139424), these bands appear around 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com The formation of intermolecular hydrogen bonds, as seen in the solid state of 2-amino-3,5-dibromopyridine (B40352) which forms dimers, can cause these bands to shift and broaden. bas.bg
NH₂ Scissoring: The in-plane bending or "scissoring" vibration of the -NH₂ group is typically observed around 1630-1600 cm⁻¹. core.ac.uktsijournals.com In 2-aminopyridine, this mode is found at 1617 cm⁻¹ in the IR spectrum. tsijournals.com
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600–1400 cm⁻¹ region. nih.govelixirpublishers.com These bands are sensitive to the substitution pattern on the ring.
C-Br Vibrations: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. In 6-bromopyridine-2-carbaldehyde, the C-Br stretch contributes significantly to a band around 710 cm⁻¹. mdpi.com
The table below summarizes the expected FT-IR vibrational frequencies for this compound based on data from related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |
| N-H Asymmetric Stretch | 3500 - 3400 | 2-Amino-5-chloropyridine core.ac.uk |
| N-H Symmetric Stretch | 3400 - 3300 | 2-Aminopyridine tsijournals.com |
| C-H Aromatic Stretch | 3100 - 3000 | 2-Cyanopyridine asianpubs.org |
| NH₂ Scissoring | 1630 - 1600 | 2-Amino-5-chloropyridine core.ac.uk |
| C=C/C=N Ring Stretch | 1600 - 1400 | Pyridine-2,6-dicarbonyl dichloride elixirpublishers.com |
| C-N Stretch | 1370 - 1350 | 2-Amino-5-chloropyridine core.ac.uk |
| C-Br Stretch | < 700 | 6-Bromopyridine-2-carbaldehyde mdpi.com |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like N-H and C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the FT-Raman spectrum would be particularly useful for observing the pyridine ring vibrations and the C-Br bonds.
Studies on similar molecules show that:
N-H Stretching: These modes are also visible in the Raman spectrum, often at similar frequencies to the IR bands. core.ac.uk
Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, typically gives a very strong and characteristic band in the Raman spectrum, often around 990-1010 cm⁻¹. asianpubs.org
C-Br Stretching: The C-Br stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of the bromine atom. In the charge-transfer complex of 3-bromopyridine (B30812) with bromine, the Br-Br stretch is a prominent feature in the Raman spectrum. tandfonline.com
The combination of FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. core.ac.uk
Linear-Dichroic Infrared (IR-LD) Spectroscopy for Molecular Orientation
Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered sample. irdg.orgmdpi.com The method relies on measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis. researchgate.net This provides information on the orientation of the transition dipole moment for a specific vibration relative to the molecular axis. mdpi.com
For a molecule like this compound, IR-LD studies could be performed by orienting the molecules, for example, in a stretched polymer film or a nematic liquid crystal. irdg.org By analyzing the dichroic ratios of various absorption bands, one can deduce the orientation of the molecule.
A study on 2-amino-3,5-dibromopyridine utilized IR-LD to analyze the structure of the compound in a liquid crystal suspension. bas.bg This technique was crucial in confirming the presence and orientation of hydrogen-bonded dimers. For the dimer, the transition moments of the symmetric NH₂ vibrations were found to be collinear, while the NH₂ scissoring and pyridine ring modes showed perpendicular dichroism. irdg.org Such an analysis for this compound would allow for the determination of the orientation of the C-Br and N-H bonds relative to the main axis of the pyridine ring, providing valuable structural insights. irdg.org
Comprehensive Vibrational Analysis and Band Assignment
A comprehensive vibrational analysis involves the complete assignment of all fundamental vibrational modes observed in the FT-IR and FT-Raman spectra. This is typically achieved by combining experimental data with theoretical calculations, such as those based on Density Functional Theory (DFT). core.ac.ukscispace.com
For this compound, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would be performed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. core.ac.ukscispace.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values. humanjournals.com
The Potential Energy Distribution (PED) is then calculated to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. elixirpublishers.comscispace.com This allows for an unambiguous assignment of each experimental band.
Based on extensive studies of substituted pyridines, the vibrational modes of this compound can be categorized as follows: core.ac.ukscispace.comresearchgate.net
| Description | Vibrational Mode | Expected Frequency Region (cm⁻¹) |
| Amino Group | νas(NH₂) - Asymmetric Stretch | ~3500 |
| νs(NH₂) - Symmetric Stretch | ~3400 | |
| δ(NH₂) - Scissoring (in-plane bend) | ~1620 | |
| ρ(NH₂) - Rocking (in-plane bend) | ~1050 | |
| ω(NH₂) - Wagging (out-of-plane bend) | ~420 | |
| τ(NH₂) - Twisting (out-of-plane bend) | ~400 | |
| Pyridine Ring | ν(CH) - C-H Stretch | 3100-3000 |
| ν(Ring) - C=C and C=N Stretches | 1600-1400 | |
| δ(CH) - C-H in-plane Bends | 1300-1000 | |
| γ(CH) - C-H out-of-plane Bends | 900-700 | |
| Ring Breathing | ~1000 | |
| Ring Deformations | < 800 | |
| Substituents | ν(C-N) - Carbon-Nitrogen Stretch | ~1360 |
| ν(C-Br) - Carbon-Bromine Stretch | < 700 | |
| δ(C-Br) - Carbon-Bromine Bend | < 400 |
This comprehensive approach, integrating experimental FT-IR and FT-Raman data with theoretical DFT calculations, provides a detailed and accurate picture of the vibrational properties and, by extension, the molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. msu.edu The specific wavelengths of light absorbed provide valuable information about the electronic structure of the compound. msu.edu
Analysis of Electronic Transitions
The electronic transitions observed in the UV-Vis spectra of organic molecules, such as this compound, are typically of the n → π* and π → π* types. uzh.chlibretexts.org
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch They are characteristic of molecules containing double or triple bonds, including aromatic systems like the pyridine ring. uzh.ch These transitions are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch
n → π* Transitions: This type of transition occurs when a non-bonding electron (from a heteroatom like nitrogen in the amine group or the pyridine ring) is promoted to a π* antibonding molecular orbital. uzh.ch These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch
For 2-aminopyridine derivatives, the presence of both the pyridine ring and the amino group gives rise to characteristic absorption bands. The exact position and intensity of these bands are influenced by the substituents on the pyridine ring. In the case of this compound, the two bromine atoms are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-aminopyridine due to their electron-donating and electron-withdrawing effects through resonance and induction, respectively.
Table 1: Typical Electronic Transitions in Pyridine Derivatives
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 200-400 | Excitation of an electron from a π bonding to a π* antibonding orbital. |
| n → π* | >300 | Excitation of a non-bonding electron to a π* antibonding orbital. |
This table provides a generalized overview of electronic transitions in pyridine derivatives.
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism refers to the shift in the position of absorption bands as a function of the polarity of the solvent. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic transition. The study of solvatochromic effects on 2-amino-3-cyanopyridine (B104079) derivatives has shown that an increase in solvent polarity can lead to a significant shift in the wavelength of maximum absorption. sciforum.net For instance, a shift to a longer wavelength (bathochromic shift) is often observed in more polar solvents like DMSO and ethanol. sciforum.netacs.org This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state. msu.edu
Table 2: Solvent Effects on the UV-Vis Spectra of a Hypothetical 2-Aminopyridine Derivative
| Solvent | Polarity Index | λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | 280 |
| Chloroform | 4.1 | 285 |
| Ethanol | 5.2 | 290 |
| Acetonitrile | 5.8 | 292 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 298 |
This table illustrates the potential solvatochromic shifts for a hypothetical 2-aminopyridine derivative in various solvents.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.eduresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₅H₄Br₂N₂), HRMS can confirm its molecular formula by providing an exact mass that matches the calculated theoretical value. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a distinctive ratio. savemyexams.comwhitman.edu
Table 3: Theoretical Isotopic Distribution for C₅H₄Br₂N₂
| Ion | Relative Abundance (%) |
|---|---|
| [M]⁺ | ~50 |
| [M+2]⁺ | ~100 |
| [M+4]⁺ | ~50 |
This table shows the expected relative abundances for the molecular ion cluster of a dibrominated compound due to the natural isotopic abundance of bromine.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org For halogenated compounds like this compound, a common fragmentation pathway is the loss of a halogen atom. uni-saarland.de The fragmentation of the pyridine ring itself can also occur, often involving the loss of HCN. researchgate.net Analysis of these fragmentation patterns helps to confirm the positions of the substituents on the pyridine ring.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
To analyze complex mixtures or to obtain cleaner mass spectra, mass spectrometry is often coupled with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and semi-volatile compounds in the gas phase before they are introduced into the mass spectrometer. filab.fr GC-MS is a powerful tool for the analysis of pyridine and its derivatives. nih.gov A standard or fast GC separation can be employed, followed by MS detection using either selected ion monitoring (SIM) for targeted analysis or total ion acquisition for broader screening. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in the liquid phase prior to mass analysis. nih.gov This technique is particularly useful for less volatile or thermally labile compounds. researchgate.netcam.ac.uk For pyridine derivatives, LC-MS can be used to determine the structure and purity of the compounds. researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds. nih.gov Derivatization can also be employed to enhance the ionization efficiency and detection sensitivity of certain analytes. mdpi.com
X-ray Crystallography
X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. wikipedia.orguol.de
While a specific single crystal X-ray diffraction study for this compound was not found in a comprehensive search of the available literature, detailed crystallographic data exists for the closely related isomer, 3,5-dibromopyridin-2-amine. The analysis of this isomer provides valuable insight into the likely structural characteristics of di-brominated 2-aminopyridines.
The crystal structure of 3,5-dibromopyridin-2-amine has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the monoclinic space group P21/n. researchgate.net The analysis reveals a nearly planar molecule, with the pyridine ring and its substituents showing minimal deviation from planarity. researchgate.net The H-atoms bonded to the nitrogen of the amine group were located in a difference map and refined without restraints. researchgate.net
The crystallographic data provides a definitive determination of the molecule's solid-state geometry, confirming the connectivity and spatial arrangement of the atoms.
Interactive Table 1: Crystal Data and Structure Refinement for 3,5-Dibromopyridin-2-amine
| Parameter | Value | Reference |
| Chemical formula | C₅H₄Br₂N₂ | researchgate.net |
| Formula weight | 251.91 g/mol | |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2(1)/n | researchgate.net |
| a (Å) | 6.07(1) | researchgate.net |
| b (Å) | 10.53(2) | researchgate.net |
| c (Å) | 11.89(2) | researchgate.net |
| β (°) | 104.49(3) | researchgate.net |
| Volume (ų) | 736.0 | researchgate.net |
| Z (molecules per unit cell) | 4 | researchgate.net |
| Temperature (K) | 296 | researchgate.net |
| Radiation type | Mo Kα | researchgate.net |
| R_gt(F) | 0.0307 | researchgate.net |
| wR_ref(F²) | 0.0795 | researchgate.net |
The crystal packing of 3,5-dibromopyridin-2-amine is stabilized by a network of intermolecular interactions. researchgate.net A prominent feature is the formation of dimers through N-H···N hydrogen bonds. researchgate.netbas.bg In this arrangement, the amine group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule, resulting in a centrosymmetric dimer with an R²₂(8) graph-set motif. researchgate.net This type of hydrogen-bonded dimer formation is a common supramolecular synthon observed in the crystal structures of 2-aminopyridine and its derivatives. nih.gov
In addition to the strong hydrogen bonds, the crystal structure of 3,5-dibromopyridin-2-amine is also influenced by weaker interactions. researchgate.net A weak intramolecular N-H···Br hydrogen bond is present, which likely contributes to the stabilization of the molecular conformation. researchgate.net The packing of these dimers into the larger crystal structure is further directed by other non-covalent interactions, including potential halogen bonds, which are crucial in the solid-state assembly of halogenated organic compounds. mdpi.com The analysis of these interactions is fundamental to understanding the principles of molecular packing and crystal engineering. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbruker.com The method is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of electrons instead of nuclei. wikipedia.org EPR spectroscopy is a powerful tool for the characterization of paramagnetic intermediates in chemical reactions and for understanding their electronic structures. wikipedia.orgethz.ch
The application of EPR to this compound would require the generation of a corresponding radical species. While EPR studies have been conducted on pyridinyl radicals in general, no specific research detailing the generation and EPR spectroscopic analysis of the 3,4-dibromopyridin-2-aminyl radical was identified in the searched literature. nih.govacs.orgacs.org
Theoretically, a pyridinyl radical could be formed from the parent molecule through a single-electron transfer (SET) process, for instance, by the reduction of the corresponding pyridinium (B92312) ion. nih.gov Upon successful generation, EPR spectroscopy could provide significant information. The g-factor and hyperfine coupling constants extracted from the EPR spectrum would allow for the characterization of the radical's electronic structure, including the distribution of the unpaired electron's spin density across the pyridine ring and its interaction with magnetic nuclei (¹H, ¹⁴N, and the bromine isotopes ⁷⁹Br and ⁸¹Br). wikipedia.orgnih.gov Such data is invaluable for understanding the reactivity of the radical species. ethz.ch
Integration of Spectroscopic Data for Holistic Structural Characterization
A comprehensive structural characterization of a molecule like this compound requires the integration of data from multiple analytical techniques. While each method provides specific insights, their combination yields a holistic understanding of the molecule's structure and properties in various states.
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure in the solid state. wikipedia.orgruppweb.org It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. uol.de Furthermore, it elucidates the packing of molecules in the crystal and reveals the network of intermolecular interactions, such as hydrogen and halogen bonds, that govern the supramolecular architecture. researchgate.netnih.gov
However, the solid-state structure may not be fully representative of the molecule's conformation in solution or its dynamic behavior. Therefore, other spectroscopic methods are essential. Spectroscopic studies on the related 2-amino-3,5-dibromopyridine have utilized Infrared (IR) spectroscopy to identify characteristic vibrational bands. bas.bg IR spectroscopy would confirm the presence of functional groups like the N-H bonds of the amine and the vibrations of the pyridine ring in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation in solution. ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the number and connectivity of hydrogen and carbon atoms. Advanced NMR techniques can establish through-bond and through-space correlations, helping to assign the specific positions of the bromine atoms on the pyridine ring.
Should a stable radical species of this compound be generated, EPR spectroscopy would be the primary tool for its characterization, revealing details of its electronic structure. bruker.comsrce.hr
By integrating the precise solid-state geometry from X-ray crystallography with the vibrational data from IR, the solution-state connectivity from NMR, and potential electronic structure information from EPR, a complete and robust structural characterization of this compound can be achieved. This integrated approach is a cornerstone of modern chemical research, enabling a deep understanding of a compound's structure-property relationships.
Theoretical and Computational Investigations
Quantum Chemical Calculation Methodologies
The theoretical study of a molecule such as 3,4-Dibromopyridin-2-amine involves a selection of methods, each offering a different balance between computational cost and accuracy. The choice of method is critical for obtaining reliable predictions of molecular properties.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable combination of accuracy and computational efficiency. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For a molecule like this compound, DFT is extensively used for two primary purposes:
Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. DFT methods are employed to perform geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface. This optimized geometry is crucial as it serves as the foundation for all subsequent calculations. Studies on related halogenated pyridine (B92270) complexes have successfully used DFT to determine optimized structural data. nih.govresearchgate.net
Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. DFT has been effectively used to study charge density and electronic localization in various substituted pyridines. yu.edu.jo
Commonly used functionals for such analyses include hybrid functionals like B3LYP and range-separated functionals such as ωB97X-D, which has shown good performance for systems with noncovalent interactions. nih.govacs.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data.
Hartree-Fock (HF) Theory: The Hartree-Fock method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. However, HF theory neglects electron correlation—the interaction between individual electrons—which can be a significant limitation for quantitative accuracy.
Møller-Plesset (MP) Perturbation Theory: To improve upon the Hartree-Fock method, electron correlation effects can be incorporated using Møller-Plesset perturbation theory. wikipedia.org This method treats electron correlation as a perturbation to the HF Hamiltonian. The most common level is second-order Møller-Plesset theory (MP2), which offers a significant improvement in accuracy over HF for many systems. researchgate.netsmu.edu Higher-order methods like MP3 and MP4 are also used but come with a substantially higher computational cost. wikipedia.org These methods are valuable for obtaining highly accurate energies and properties when DFT may not be sufficient.
Semi-empirical methods are derived from the Hartree-Fock formalism but introduce several approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.descispace.com Methods like AM1 (Austin Model 1) and PM3 (Parametrized Model 3) significantly reduce computational time by neglecting certain complex integrals and parameterizing others. uni-muenchen.describd.comresearchgate.net
While less accurate than DFT or ab initio methods, semi-empirical approaches are particularly useful for:
Large Molecular Systems: Their computational efficiency allows for the study of very large molecules or molecular aggregates where higher-level methods would be prohibitively expensive. core.ac.uk
Initial Screening: They can be used for rapid initial geometry optimizations or for exploring large conformational spaces before refining the results with more accurate methods.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For a molecule containing heavy atoms like bromine, such as this compound, this choice is particularly important.
Pople Style Basis Sets: Sets like 6-31G(d) or the more flexible 6-311++G(d,p) are widely used. The characters denote the number of functions used to describe core and valence orbitals, while letters in parentheses indicate the addition of polarization (d, p) and diffuse (++) functions, which are crucial for accurately describing bonding and non-bonding electron pairs. nih.gov
Correlation-Consistent Basis Sets: Dunning's basis sets, such as cc-pVDZ or aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit. The 'aug' prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. acs.org
Effective Core Potentials (ECPs): For heavy elements like bromine, it is often computationally advantageous to use an Effective Core Potential (ECP). ECPs replace the core electrons with a potential, reducing the number of electrons treated explicitly. Basis sets like LANL2DZ and SDD (Stuttgart/Dresden) are ECPs commonly used for bromine and can account for some relativistic effects. nih.govyoutube.com
A typical computational protocol for this compound would involve geometry optimization and frequency calculation using a functional like B3LYP with a basis set such as 6-311+G(d,p) or a combination where an ECP like SDD is used for the bromine atoms. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Computational methods provide detailed information about the distribution and energy of electrons within the molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or electron-donating capability. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons, reflecting its electrophilicity. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Illustrative Data Table for FMO Analysis
Disclaimer: The following table presents hypothetical, illustrative values for the Frontier Molecular Orbitals of this compound, as specific computational data for this exact compound is not available in the cited literature. These values are typical for similar aromatic amines and are provided to demonstrate how such data is presented.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.65 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. chemrxiv.org
For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The bromine atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the amine group would display a positive electrostatic potential, making them potential hydrogen bond donors. This analysis helps in understanding non-covalent interactions and the molecule's reactive behavior. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction of a molecule into a localized Lewis structure, providing a chemically intuitive picture of bonding and electron distribution. uni-muenchen.dewisc.edu This method details intramolecular interactions by analyzing all possible donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de
In the case of this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the amine nitrogen and the bromine atoms into the antibonding π* orbitals of the pyridine ring. These hyperconjugative interactions contribute to the stabilization of the molecule. The analysis would also provide information on the hybridization of atomic orbitals and the polarity of the bonds within the molecule. ijnc.irwisc.edu
A hypothetical table of significant donor-acceptor interactions for this compound is presented below to illustrate the expected output of an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(amine) | π* (C5-C6) | High |
| LP (1) Br(3) | σ* (C2-C3) | Moderate |
| LP (1) Br(4) | σ* (C4-C5) | Moderate |
| π (C5-C6) | π* (N1-C2) | High |
Note: This table is illustrative and not based on actual calculated data.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a quantum chemical method that provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It offers a powerful way to visualize and analyze chemical bonding, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgtaylorandfrancis.com ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (typical for core electrons, lone pairs, and covalent bonds), and a value around 0.5 suggests a more delocalized, gas-like electron distribution. taylorandfrancis.com
For this compound, an ELF analysis would reveal distinct basins of high localization corresponding to the C-C, C-N, C-H, and C-Br covalent bonds. Furthermore, localization basins would be expected for the lone pairs on the ring nitrogen, the amine nitrogen, and the bromine atoms, providing a faithful visualization of the molecule's Lewis structure. jussieu.fr
Simulated Spectroscopic Data and Vibrational Analysis
Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between molecular structure and experimental spectra.
Theoretical Prediction of IR and Raman Spectra
Theoretical vibrational spectra (Infrared and Raman) can be computed using Density Functional Theory (DFT) methods, such as B3LYP, combined with appropriate basis sets. cardiff.ac.uk These calculations yield harmonic vibrational frequencies corresponding to the normal modes of the molecule. The predicted wavenumbers and intensities help in the assignment of experimental IR and Raman bands to specific molecular motions. tubitak.gov.trresearchgate.net
For this compound, key vibrational modes would include the symmetric and asymmetric N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), various C-H and C-C stretching and bending modes of the pyridine ring, and the C-Br stretching modes at lower frequencies.
Below is a hypothetical table of predicted vibrational frequencies for key functional groups.
| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 | ~3450 |
| N-H Symmetric Stretch | ~3350 | ~3350 |
| C=N Ring Stretch | ~1600 | ~1600 |
| N-H Scissoring | ~1620 | ~1620 |
| C-Br Stretch | ~600 | ~600 |
Note: This table is illustrative and not based on actual calculated data.
UV-Vis Absorption Spectra Simulation (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. rsc.orglakeheadu.ca The calculations provide the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. sharif.edu
The simulated UV-Vis spectrum of this compound would likely feature π → π* and n → π* transitions. The analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would help in assigning these transitions and understanding the electronic structure of the molecule. rsc.orgsharif.edu
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. researchgate.netnih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data to confirm molecular structures. nih.govrsc.org
For this compound, the calculations would predict distinct chemical shifts for the two remaining aromatic protons on the pyridine ring, as well as for the protons of the amine group. Similarly, ¹³C NMR chemical shifts would be predicted for each of the five carbon atoms in the pyridine ring, with the carbons bonded to bromine atoms expected to be significantly influenced.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155-160 |
| C3 | - | ~110-115 |
| C4 | - | ~120-125 |
| C5 | ~7.5-8.0 | ~130-135 |
| C6 | ~6.5-7.0 | ~145-150 |
| NH₂ | ~5.0-6.0 | - |
Note: This table presents a hypothetical range of chemical shifts for illustrative purposes and is not based on actual calculated data.
Mechanistic Studies and Reaction Pathway Elucidation
Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. johnhogan.infowikipedia.orgfiveable.me It posits that reactions proceed through a high-energy species known as the activated complex or transition state, which exists at the saddle point of a potential energy surface. johnhogan.infowikipedia.org Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate and characterize the geometry of these transition states.
For a hypothetical reaction involving this compound, such as an aminolysis reaction, computational analysis can determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.orgyoutube.com This value represents the energy barrier that must be overcome for the reaction to proceed and is crucial for predicting the reaction rate. fiveable.meyoutube.com By comparing the energies of the reactants, transition state, and products, a reaction energy profile can be constructed.
Illustrative Reaction Energetics Data
The following table presents hypothetical data for a nucleophilic substitution reaction on this compound, as would be determined by computational methods.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 |
| Transition State (TS1) | +25.4 | +28.1 |
| Intermediate | -5.2 | -4.8 |
| Transition State (TS2) | +15.8 | +17.3 |
| Products | -10.7 | -9.9 |
Note: This data is illustrative and represents the type of output generated from computational reaction pathway analysis.
Substituted pyridines can undergo various rearrangement reactions. A notable example is the Smiles rearrangement, which has been observed in related pyridine systems. mdpi.com This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. Computational studies can elucidate the feasibility and mechanism of such rearrangements for this compound.
By mapping the reaction pathway, researchers can identify the key transition state for the migratory step. The calculated energy barrier for this transition state would indicate whether the rearrangement is kinetically favorable under specific conditions. Furthermore, isotopic labeling studies, simulated computationally, could confirm the intramolecular nature of the migration, similar to how experimental studies probe reaction mechanisms. nih.gov
Analysis of Intermolecular and Non-Covalent Interactions
Non-covalent interactions are critical in determining the physical properties and supramolecular chemistry of molecules. mdpi.com For this compound, key interactions include hydrogen bonding (due to the -NH2 group) and halogen bonding (due to the bromine atoms). mdpi.comnih.govump.edu.pl Computational analysis provides a way to visualize and quantify these forces. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the electron density (ρ) of a system to characterize chemical bonding. mdpi.com AIM analysis can identify the bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.
For this compound, AIM could be used to:
Characterize Halogen Bonds: The bromine atoms on the pyridine ring can act as electrophilic "σ-hole" donors, forming halogen bonds with Lewis bases. nih.govwiley-vch.de AIM analysis would locate a BCP between a bromine atom and an acceptor atom (e.g., nitrogen or oxygen), and the values of ρ and ∇²ρ would quantify the strength and nature of this bond. nih.gov
Analyze Hydrogen Bonds: The amine group can act as a hydrogen bond donor. AIM can characterize the N-H···N or N-H···O hydrogen bonds that dictate the crystal packing or solution-phase aggregation of the molecule.
Illustrative AIM Data for Intermolecular Interactions
This table shows hypothetical AIM parameters for potential non-covalent bonds formed by this compound.
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Character |
| N-H···N (H-Bond) | 0.025 | +0.085 | Strong, electrostatic |
| C-Br···O (Halogen Bond) | 0.012 | +0.040 | Moderate, dispersive/electrostatic |
| C-H···Br (Weak H-Bond) | 0.008 | +0.021 | Weak, van der Waals |
Note: This data is for illustrative purposes. Positive Laplacian values are characteristic of non-covalent interactions.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize non-covalent interactions in real space. mdpi.comresearchgate.netchemrxiv.orgjussieu.fr It is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx This method generates 3D isosurfaces that identify and characterize different types of interactions.
For this compound, an RDG analysis would typically show:
Blue Isosurfaces: Indicating strong, attractive interactions like hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of another.
Green Isosurfaces: Representing weaker, van der Waals interactions, such as those between the aromatic rings of adjacent molecules.
Red Isosurfaces: Indicating strong steric repulsion, for instance, in overcrowded regions of a molecular dimer. mdpi.comscielo.org.mx
This visualization provides an intuitive map of the non-covalent forces that govern the molecule's behavior in a condensed phase. researchgate.netjussieu.fr
In the solid state, molecules like aminopyridines often form extensive hydrogen-bonded networks that dictate their crystal structure. researchgate.netresearchgate.netmdpi.comnih.gov Computational methods can be used to predict and analyze these networks. By performing geometry optimizations on molecular clusters or using periodic boundary conditions to simulate a crystal lattice, researchers can determine the most stable hydrogen-bonding motifs. mdpi.com
For this compound, calculations could predict the formation of common motifs such as dimers or catemers linked by N-H···N hydrogen bonds. The analysis would involve calculating the interaction energies for different arrangements to identify the most thermodynamically stable crystal packing. These theoretical predictions are invaluable for guiding and interpreting experimental crystallographic studies. mdpi.com
Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking)
Due to the absence of specific experimental or computational studies on this compound in the public domain, this section presents a theoretical and predictive analysis of its potential ligand-receptor interactions. The following subsections are based on computational studies of structurally similar compounds, including 2-aminopyridine (B139424) derivatives and brominated heterocyclic systems. This approach allows for an informed hypothesis regarding the binding behavior of this compound.
Computational Assessment of Binding Modes
The binding mode of a ligand within a protein's active site is crucial for its biological activity. For this compound, the primary interactions are anticipated to be driven by its 2-aminopyridine core, with significant contributions from the bromine substituents.
Key Predicted Interactions:
Hydrogen Bonding: The 2-aminopyridine moiety is a well-established motif for forming hydrogen bonds within protein active sites. It is predicted that the exocyclic amino group will act as a hydrogen bond donor, while the pyridine nitrogen atom will serve as a hydrogen bond acceptor. Molecular docking studies on various 2-aminopyridine derivatives have consistently shown their ability to form crucial hydrogen bonds with key amino acid residues in the active sites of kinases such as Janus kinase 2 (JAK2) and c-Met kinase. tandfonline.comnih.gov For instance, in studies of 2-aminopyridine derivatives as JAK2 inhibitors, hydrogen bonds were observed with hinge region residues like Glu930 and Leu932. tandfonline.com Similarly, in the context of c-Met kinase inhibitors, hydrogen bonding interactions with residues such as Tyr1230 were found to be vital for activity. nih.gov Therefore, it is highly probable that this compound would engage in similar hydrogen bonding patterns.
Halogen Bonding: The bromine atoms at the 3- and 4-positions of the pyridine ring are expected to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom from an amino acid residue or a backbone carbonyl group. nih.gov Computational studies have demonstrated that the strength of halogen bonds is significant and can play a crucial role in the stability of ligand-protein complexes. nih.gov The presence of two bromine atoms in this compound suggests the potential for multiple halogen bond interactions, which could significantly influence its binding affinity and selectivity.
A hypothetical binding mode of this compound within a kinase active site, based on the aforementioned principles, is depicted in the table below.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | 2-Amino group | Asp, Glu, Backbone Carbonyl Oxygen |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Lys, Arg, Asn, Gln |
| Halogen Bond | 3-Bromo substituent | Ser, Thr, Tyr, Backbone Carbonyl Oxygen |
| Halogen Bond | 4-Bromo substituent | Asn, Gln, His |
| Van der Waals | Pyridine Ring | Ala, Val, Leu, Ile, Phe |
Prediction of Interaction Energies within Target Sites
The strength of the interaction between a ligand and its receptor is quantified by the binding energy. In the absence of direct experimental data for this compound, the interaction energies can be predicted based on computational analyses of analogous systems. The total binding energy is a summation of the energies of individual interactions.
Predicted Interaction Energy Contributions:
| Interaction Type | Interacting Groups | Predicted Energy Range (kcal/mol) |
| Hydrogen Bond | -NH₂•••O=C (backbone) | -3 to -7 |
| Hydrogen Bond | Pyridine N•••H-N (side chain) | -2 to -5 |
| Halogen Bond | C-Br•••O (side chain) | -2 to -6 |
| Halogen Bond | C-Br•••N (side chain) | -1 to -4 |
| Van der Waals | Aromatic Ring Stacking | -1 to -3 |
It is important to note that the actual interaction energies will be highly dependent on the specific topology and amino acid composition of the target protein's active site. Advanced computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), would be required to obtain more accurate predictions of the binding free energy.
Applications of 3,4 Dibromopyridin 2 Amine and Its Scaffolds in Advanced Organic and Materials Synthesis
Role as a Versatile Synthetic Intermediate
The reactivity profile of 3,4-Dibromopyridin-2-amine, characterized by the presence of two differentiable bromine atoms and an amino group, positions it as a highly versatile intermediate in organic synthesis. This trifunctional nature allows for sequential and site-selective reactions, enabling the efficient construction of intricate molecular frameworks.
Building Block for Complex Organic Molecules
The 3,4-dibromopyridine (B81906) scaffold serves as a foundational element for the assembly of complex organic molecules, including those with applications in materials science and as precursors to biologically active compounds. The differential reactivity of the bromine atoms, often influenced by the directing effect of the amino group and the electronic nature of the pyridine (B92270) ring, can be exploited to achieve selective functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are primary methods for elaborating the 3,4-dibromopyridine core. For instance, the site-selective Sonogashira reaction of 3,4-dibromopyridine with terminal alkynes has been demonstrated as a key step in the synthesis of complex heterocyclic systems. organic-chemistry.org This selectivity allows for the introduction of an alkyne moiety at one of the bromine-substituted positions, leaving the other bromine atom available for subsequent transformations.
Precursor in the Synthesis of Novel Heterocyclic Systems
A significant application of this compound and its derivatives lies in their use as precursors for the synthesis of novel fused heterocyclic systems. ias.ac.in These polycyclic structures are of great interest due to their prevalence in natural products and their potential as scaffolds in medicinal chemistry and materials science. ias.ac.inresearchgate.net
One notable example is the synthesis of 6-azaindoles from 3,4-dibromopyridine. organic-chemistry.org This process involves a site-selective Sonogashira coupling to introduce an alkyne, followed by a palladium-catalyzed tandem C-N coupling and cyclization with an amine. organic-chemistry.org This strategy highlights the utility of the dibromo-substitution pattern in facilitating the construction of fused ring systems.
Similarly, 3,4-dibromopyridine has been utilized as a starting material for the synthesis of β- and δ-carbolines. researchgate.net The synthetic route involves a site-selective Suzuki-Miyaura reaction with an ortho-bromophenylboronic acid, followed by a copper-catalyzed double C-N coupling (Ullmann reaction) with an amine to construct the fused tricyclic core. researchgate.net
| Precursor | Reaction Sequence | Product | Reference |
| 3,4-Dibromopyridine | 1. Site-selective Sonogashira coupling with an alkyne. 2. Pd-catalyzed tandem C-N coupling and cyclization with an amine. | 6-Azaindole (B1212597) | organic-chemistry.org |
| 3,4-Dibromopyridine | 1. Site-selective Suzuki-Myaura reaction with o-bromophenylboronic acid. 2. Copper-catalyzed double C-N coupling (Ullmann reaction) with an amine. | β- and δ-Carboline | researchgate.net |
Contribution to Medicinal Chemistry Research and Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. dovepress.com The this compound motif, with its specific substitution pattern, offers a unique template for the design and synthesis of novel therapeutic agents.
Scaffold in Lead Compound Synthesis and Optimization Strategies
In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The this compound scaffold is well-suited for this purpose. The two bromine atoms serve as handles for introducing a wide variety of substituents through cross-coupling reactions, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.gov
For example, in the development of kinase inhibitors, a common strategy is to design molecules that can form key hydrogen bond interactions with the "hinge" region of the kinase active site. nih.gov The 2-aminopyridine (B139424) moiety is a well-established hinge-binding motif. Starting from this compound, medicinal chemists can introduce different aryl or alkyl groups at the 3- and 4-positions to optimize interactions with other parts of the ATP-binding pocket, thereby enhancing potency and selectivity. nih.govnih.gov This modular approach, facilitated by reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the rapid generation of a library of analogs for biological screening. nih.govmdpi.com
Development of Bioisosteric Analogues with Modified Pharmacological Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to modulate a molecule's biological activity, metabolic stability, and other pharmacokinetic parameters. cambridgemedchemconsulting.comajptr.com The bromine atoms on the this compound scaffold are ideal for bioisosteric replacement.
For instance, a bromine atom can be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group. cambridgemedchemconsulting.com These modifications can significantly alter the electronic distribution and lipophilicity of the molecule, which in turn can affect its binding affinity to the target protein and its metabolic profile. The ability to perform selective cross-coupling reactions on the 3,4-dibromo scaffold allows for the precise introduction of these bioisosteric replacements.
| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact on Properties |
| Bromine | Chlorine | Similar size, slightly more electronegative |
| Bromine | Trifluoromethyl (CF3) | Increased lipophilicity and metabolic stability |
| Bromine | Cyano (CN) | Increased polarity, potential hydrogen bond acceptor |
| Bromine | Small alkyl groups (e.g., methyl) | Increased lipophilicity |
Design of Pharmacophores and Key Structural Motifs for Molecular Recognition
A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target. nih.gov The this compound scaffold can be used to design and construct molecules that present a desired pharmacophore.
The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. unina.it The substituents introduced at the 3- and 4-positions can provide additional points of interaction, such as hydrophobic or aromatic interactions. By carefully selecting the groups to be introduced via cross-coupling reactions, chemists can create molecules that match the pharmacophoric requirements of a particular drug target, such as a kinase or a G-protein coupled receptor. researchgate.net This rational design approach, guided by computational modeling and an understanding of the target's structure, is a powerful strategy for the discovery of new and effective medicines. mdpi.com
Utility in Agrochemical Development
The pyridine core is a prevalent feature in many modern agrochemicals due to its favorable biological activity and metabolic profile. Halogenated and aminated pyridines, in particular, serve as crucial intermediates for developing new crop protection agents.
Starting Material for the Synthesis of New Agrochemical Agents
This compound and its isomers are valuable precursors in the synthesis of novel agrochemical agents, including fungicides, herbicides, and insecticides. leapchem.comgoogle.com The strategic placement of the amino and bromo substituents allows for selective chemical modifications to produce compounds with optimized biological efficacy and target specificity.
The general approach involves using the amino group as an anchor or a reactive site for building more complex molecular architectures, while the bromine atoms can be replaced through various cross-coupling reactions. For instance, in agrochemical research, isomers like 3-Amino-2,6-dibromopyridine are utilized to formulate herbicides and fungicides. vulcanchem.com The selective reactivity of the brominated positions is key to creating agrochemicals with high target specificity, which helps in minimizing off-target effects on the environment. vulcanchem.com
The synthesis pathway often begins by blocking the 5-position of a 2-aminopyridine with a halogen to direct subsequent reactions, a common strategy to achieve the desired substitution pattern for creating physiologically active materials. google.com For example, the synthesis of 2-amino-5-bromopyridine (B118841), a related compound, often contends with the formation of the 2-amino-3,5-dibromopyridine (B40352) by-product, highlighting the reactivity of the pyridine ring towards bromination. google.com This inherent reactivity makes dibrominated aminopyridines, such as this compound, useful starting points for building diverse libraries of potential agrochemical candidates. leapchem.com The development of innovative active ingredients is crucial for improving the selectivity, effectiveness, and environmental profile of modern agrochemicals. researchgate.net
Applications in Polymer and Materials Science
The dual functionality of this compound makes it a compelling monomer and additive in the field of materials science. The bromine atoms provide sites for polymerization, while the entire molecule can be incorporated into materials to impart specific properties like thermal stability and flame retardancy.
Monomer in the Preparation of Functional Polymers
This compound can serve as a monomer in the synthesis of functional polymers through organometallic polycondensation reactions. researchgate.net In this process, the two bromine atoms act as leaving groups in cross-coupling reactions, allowing for the formation of long polymer chains. For example, nickel-complex-promoted dehalogenative polycondensation of dihaloaromatic compounds is a well-established method for producing poly(arylene)s and poly(heterocycle)s, such as poly(pyridine-2,5-diyl). researchgate.net
Research has demonstrated the synthesis of dibromopyridines containing specific side chains, which are then used as monomers to create polymers with unique properties. For instance, the reaction of 2-amino-3,5-dibromopyridine with sultones yields monomers that can be polymerized to produce polypyridines with sulfonic acid side chains, which exhibit proton-conducting properties. researchgate.net This indicates that the 3,4-dibromo-2-amino scaffold is suitable for creating functional polymers where the amino group can be pre-functionalized to introduce desired characteristics into the final polymer. The resulting polymers, often π-conjugated, are electrochemically active and can be used in electronic and optical devices. researchgate.net
Table 1: Polymerization Potential of Dibrominated Pyridine Monomers
| Monomer Type | Polymerization Method | Resulting Polymer Type | Key Properties |
|---|---|---|---|
| Dihaloaromatic Compounds | Nickel-Promoted Polycondensation | Poly(arylene)s | Electrically conductive, Light-emitting researchgate.net |
| Dibromopyridines with -NH(CH₂)mSO₃Na groups | Organometallic Polycondensation | Polypyridines with -NH(CH₂)mSO₃H side chains | Proton conducting, High stability researchgate.net |
| Dihalopyridines | Stille Reaction | π-Conjugated Copolymers | Controlled optoelectronic properties researchgate.net |
Incorporation into Advanced Functional Materials
The incorporation of halogenated amine scaffolds, such as this compound, into materials can significantly enhance their functional properties. The presence of bromine atoms is particularly noted for imparting flame retardancy, while the pyridine and amine moieties can improve thermal stability and chemical resistance. vulcanchem.com
In the case of the related isomer 3-Amino-2,6-dibromopyridine, its integration into polymers and coatings has been shown to improve these key characteristics. vulcanchem.com The amino group provides a reactive site for covalent bonding within a polymer matrix, ensuring the scaffold is permanently integrated. vulcanchem.com This approach is valuable for developing advanced materials for specialized applications that require high durability under harsh conditions. vulcanchem.com Furthermore, fluorinated pyridine derivatives, such as 2,6-Difluoropyridin-3-amine, are used as precursors for materials like metal-organic frameworks (MOFs) and polymers, where the halogenated nature contributes to enhanced thermal stability and chemical resistance.
Ligand and Catalyst Design
The structural features of this compound make it an excellent precursor for the synthesis of specialized ligands used in transition metal catalysis. The amino group and the two bromine atoms offer multiple points for modification to create multidentate ligands that can form stable and reactive complexes with metal centers.
Precursor for the Synthesis of Ligands in Transition Metal Catalysis
Aminopyridine derivatives are fundamental building blocks for constructing ligands used in homogeneous catalysis. researchgate.netacs.org The this compound scaffold can be elaborated into more complex ligand systems, such as bipyridines, which are highly effective chelating ligands for a wide array of transition metals. mdpi.comdiva-portal.org
The synthesis of these advanced ligands often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. mdpi.comacs.org For example, a common strategy involves the selective substitution of one bromine atom, followed by a second, different substitution at the other bromine position. This stepwise approach allows for the creation of unsymmetrical ligands with finely tuned steric and electronic properties. The amino group can also be functionalized or serve as an additional coordination site, leading to the formation of tridentate or higher-denticity ligands. acs.org Such ligands are crucial in asymmetric catalysis, where the chiral environment created by the ligand around the metal center dictates the stereochemical outcome of a reaction. diva-portal.org
Involvement in Organocatalytic Systems
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a third pillar of catalysis alongside biocatalysis and transition metal catalysis. nobelprize.org Within this domain, pyridine derivatives, particularly aminopyridines, have emerged as a versatile and powerful class of catalysts. uni-muenchen.deresearchgate.net The unique electronic properties and structural features of the aminopyridine scaffold allow it to participate in a wide array of catalytic transformations. While direct and extensive research on this compound as an organocatalyst is not widely documented, the involvement of the broader aminopyridine framework in organocatalytic systems provides a strong basis for understanding its potential roles.
The catalytic activity of aminopyridines often stems from the nucleophilic character of the pyridine ring nitrogen, which can be significantly modulated by substituents. The amino group at the C2 position in this compound is an electron-donating group, which would be expected to enhance the nucleophilicity of the pyridine nitrogen. Conversely, the electron-withdrawing bromine atoms at the C3 and C4 positions would have the opposite effect, potentially tempering the catalytic activity or altering the selectivity compared to non-halogenated analogs. This electronic interplay is crucial in the design and function of organocatalysts.
Aminopyridine scaffolds are integral to several modes of organocatalysis:
Nucleophilic Catalysis: Aminopyridines, especially 4-aminopyridine (B3432731) derivatives like 4-(dimethylamino)pyridine (DMAP), are renowned for their high nucleophilicity and ability to act as superior acyl transfer agents. uni-muenchen.de They often exhibit excellent catalytic activity and unique selectivity due to their highly nucleophilic planar core structure. researchgate.net The catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on an electrophilic substrate (e.g., an acyl group), forming a highly reactive intermediate that is then more susceptible to attack by a final nucleophile.
Brønsted Base Catalysis: The basicity of the amino group and the pyridine nitrogen allows these compounds to function as Brønsted bases, deprotonating substrates to generate reactive nucleophiles.
Hydrogen Bonding Catalysis: The N-H protons of the amino group can act as hydrogen-bond donors. This is particularly relevant in bifunctional catalysts, where the aminopyridine moiety can activate an electrophile through hydrogen bonding while another part of the catalyst activates a nucleophile. thieme-connect.com For instance, bifunctional organocatalysts bearing a 2-aminopyrimidine (B69317) unit have been shown to be excellent hydrogen bond donors in Michael and aldol (B89426) reactions. thieme-connect.com
Enamine and Iminium Ion Catalysis: Chiral primary and secondary amines are cornerstones of organocatalysis, proceeding through enamine or iminium ion intermediates. nobelprize.orgunits.itcardiff.ac.uk Chiral aminopyridine derivatives have been developed for highly enantioselective transformations. chemrxiv.org For example, the condensation of an α,β-unsaturated aldehyde with a chiral amine catalyst can form an iminium ion, which lowers the LUMO of the dienophile, enabling enantioselective Diels-Alder reactions. units.it
The aminopyridine framework is a key component in a variety of organocatalytic reactions. The following table summarizes representative examples where aminopyridine scaffolds are employed as catalysts, highlighting the diversity of transformations they can mediate.
| Catalyst Type | Reaction | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Proline-based amino pyridine dipeptide | Direct Asymmetric Aldol Reaction | Cyclohexanone and 4-nitrobenzaldehyde | Aldol adduct | 73-97 | 74-94 |
| Primary amine–2-aminopyrimidine | Conjugate Addition | α,α-disubstituted aldehydes and maleimides | Michael adduct | Good | up to 93 |
| Chiral 2-aminopyridine (co-catalyst with Rh(I)) | Intramolecular Alkene Hydroacylation | Alkenyl aldehydes | Chiral benzosuberones | Not specified | up to 96:4 er |
| Cinchona-thiourea based organocatalyst | Friedel-Crafts Alkylation | Indole compounds and 2-iminochromene derivatives | 4-(indol-3-yl) derivatives | up to 87 | up to 86 |
| Chiral amine (imidazolidinone) | Diels-Alder Reaction | Cyclopentadiene and cinnamaldehyde | Cycloaddition product | 99 | 93 |
The data presented in the table, sourced from various research findings thieme-connect.comunits.itchemrxiv.orgresearchgate.netmdpi.com, illustrates the successful application of the aminopyridine motif in achieving high yields and stereoselectivities. These catalysts often operate under mild conditions and demonstrate broad substrate scope. For example, proline-based dipeptides incorporating an aminopyridine unit have shown good solubility and efficiency in direct asymmetric aldol reactions. researchgate.net Similarly, primary amine-2-aminopyrimidine organocatalysts, derived from trans-cyclohexane-1,2-diamine, effectively promote the conjugate addition of aldehydes to maleimides. thieme-connect.com
In cooperative catalysis, aminopyridines can act as transient directing groups in conjunction with transition metals. A chiral 2-aminopyridine can serve a dual role: forming an imine with an aldehyde for transient directing of a C-H activation by a metal, and also being the sole source of asymmetry in the transformation. chemrxiv.org This synergistic approach overcomes limitations often seen in reactions requiring embedded chelating groups on the substrate. chemrxiv.org
Future Research Directions and Emerging Trends
Development of Greener and More Efficient Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic organic chemistry, aiming to reduce environmental impact and improve economic viability. researchgate.net Future research concerning 3,4-Dibromopyridin-2-amine will likely focus on developing more sustainable synthetic methodologies. This includes exploring the use of renewable feedstocks and less hazardous reagents. researchgate.netepa.gov Researchers are investigating novel catalytic systems, such as those based on earth-abundant metals or even metal-free conditions, to replace traditional heavy metal catalysts. benthamscience.com The optimization of reaction conditions to minimize energy consumption and solvent waste is another critical area. researchgate.net For instance, developing one-pot syntheses or processes that operate in aqueous media at ambient temperatures would represent a significant advancement. epa.govchemrevlett.com
Key areas for greener synthesis of this compound and its derivatives include:
Catalyst Innovation: Development of recyclable nanocatalysts or biocatalysts to improve reaction efficiency and reduce waste. researchgate.net
Solvent Minimization: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Energy Efficiency: Utilizing alternative energy sources such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. chemrevlett.com
Exploration of Novel Reaction Methodologies for Derivatization
The functionalization of pyridine (B92270) rings is a cornerstone of medicinal chemistry and materials science. nih.gov Future efforts will undoubtedly focus on discovering new ways to derivatize this compound to access novel chemical space. This involves moving beyond traditional cross-coupling reactions to explore more direct and regioselective functionalization techniques. wiley.comrsc.org
Emerging trends in derivatization include:
C-H Functionalization: Direct activation and transformation of carbon-hydrogen bonds offers a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net
Photoredox Catalysis: Using visible light to initiate chemical transformations provides a mild and powerful tool for forging new bonds under gentle conditions. acs.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Novel Derivatization Reagents: The design and application of new reagents can enable selective modifications of the pyridine core, leading to compounds with unique properties. nih.govresearchgate.netsigmaaldrich.commdpi.com For example, the use of advanced derivatization agents can improve the detectability and chromatographic properties of the resulting molecules. researchgate.netsigmaaldrich.commdpi.com
Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Property Predictions
Computational chemistry has become an indispensable tool in modern chemical research. researchgate.net For this compound, advanced computational modeling will play a crucial role in predicting its reactivity and the properties of its derivatives. Techniques like Density Functional Theory (DFT) can be employed to understand the electronic structure and predict reaction outcomes, guiding experimental efforts. researchgate.net
Applications of computational modeling include:
Reaction Mechanism Elucidation: Simulating reaction pathways to understand the transition states and intermediates involved in the synthesis and derivatization of this compound.
QSAR (Quantitative Structure-Activity Relationship): Developing models that correlate the chemical structure of derivatives with their biological activity or physical properties. mdpi.com
Virtual Screening: Computationally screening libraries of virtual derivatives to identify candidates with desired properties before committing to their synthesis.
Predicting Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic characteristics to aid in the design of molecules for specific applications. mdpi.com
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical synthesis is approached. benthamscience.comnih.gov For a valuable scaffold like this compound, these technologies can accelerate the discovery of new synthetic routes and optimize existing ones. nih.govnih.gov
Potential impacts of AI and ML include:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to this compound and its derivatives.
Reaction Condition Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation.
Predictive Modeling: ML models can be trained to predict the outcomes of reactions, including yields and potential byproducts, with increasing accuracy. aip.org
Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and testing of new derivatives, significantly accelerating the research and development cycle.
Expanded Applications in Interdisciplinary Research Fields
The unique structural features of this compound make it a promising candidate for applications beyond its traditional use in medicinal chemistry. Future research will likely see its integration into various interdisciplinary fields.
Table 1: Potential Interdisciplinary Applications of this compound Derivatives
| Research Field | Potential Application | Rationale |
| Materials Science | Development of organic semiconductors, light-emitting diodes (OLEDs), and functional polymers. | The pyridine ring is a common component in electronically active organic materials. nih.gov |
| Agrochemicals | Design of new herbicides, fungicides, and insecticides. | Halogenated pyridines are known to exhibit a range of biological activities relevant to agriculture. |
| Catalysis | Synthesis of novel ligands for transition metal catalysts. | The nitrogen atom of the pyridine ring and the amino group can coordinate with metal centers. |
| Environmental Science | Creation of porous polymers for carbon capture. acs.org | Amine-functionalized porous organic polymers have shown promise for CO2 adsorption. acs.org |
| Corrosion Inhibition | Development of organic compounds to protect metal surfaces from corrosion. aip.org | Pyridine and its derivatives have demonstrated efficacy as corrosion inhibitors. aip.org |
This expansion into new areas will be driven by the continued exploration of its chemical reactivity and the synthesis of novel derivatives with tailored properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Dibromopyridin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Traditional methods involve nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines under harsh conditions (e.g., sealed tubes, high temperatures). For example, 3,5-dibromopyridines react with amines to introduce the amino group, but yields are moderate (45–60%) . Optimization strategies include:
- Using Pd-catalyzed cross-coupling reactions for regioselective functionalization.
- Adjusting solvent polarity (e.g., DMF vs. THF) to improve solubility.
- Employing microwave-assisted synthesis to reduce reaction time.
- Data Table :
| Method | Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| SNAr (traditional) | Sealed tube, 120°C | 45–60 | 90–95% | |
| Pd-catalyzed coupling | Room temperature | 75–85 | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine positions on the pyridine ring). Coupling constants in ¹H NMR distinguish between adjacent substituents .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW = 265.94 g/mol) and isotopic patterns due to bromine .
- X-ray Crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable.
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing bromine atoms activate the pyridine ring for SNAr or Suzuki-Miyaura coupling. Steric effects from the methyl group (if present) may hinder reactivity at the 4-position. Computational studies (DFT) predict charge distribution and reactive sites .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported yields for SNAr reactions of this compound?
- Analysis : Discrepancies arise from competing pathways:
- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr, while protic solvents promote side reactions (e.g., dehalogenation).
- Temperature Control : Excessive heat degrades the amine nucleophile, reducing yield .
- Resolution Strategy : Use in-situ monitoring (HPLC or TLC) to track intermediate formation and optimize quenching conditions.
Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?
- Methodology :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Simulate reaction pathways (e.g., energy barriers for bromine displacement) to prioritize synthetic routes .
- Application Example : DFT predicts that the 4-bromine is more reactive than the 3-position due to resonance stabilization of the transition state.
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Industrial Considerations :
- Replace sealed-tube reactions with continuous-flow reactors to improve safety and scalability.
- Use scavenger resins to remove excess bromine or byproducts .
- Data Table :
| Challenge | Lab-Scale Solution | Industrial Adaptation |
|---|---|---|
| High-pressure risk | Microwave heating | Flow chemistry |
| Purification issues | Column chromatography | Crystallization or distillation |
Q. How can researchers validate the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition Assays : Test against kinase or phosphatase targets common in pyridine-based drug candidates.
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa) to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity .
Data Contradiction Analysis
- Case Study : Conflicting reports on the stability of this compound in acidic conditions.
- Root Cause : Variations in pH (some studies use HCl vs. H2SO4) and temperature.
- Resolution : Conduct controlled stability tests (pH 1–6, 25–80°C) with HPLC monitoring to identify decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
